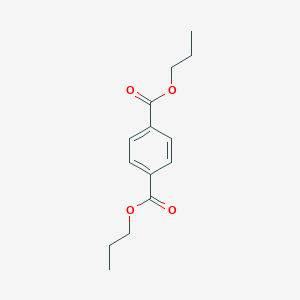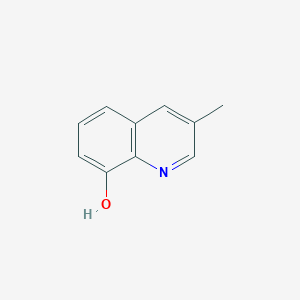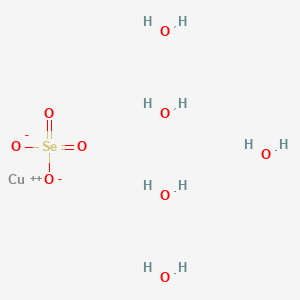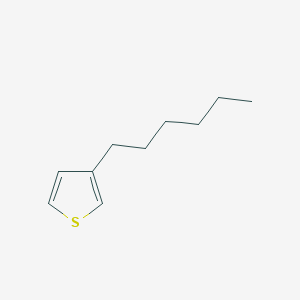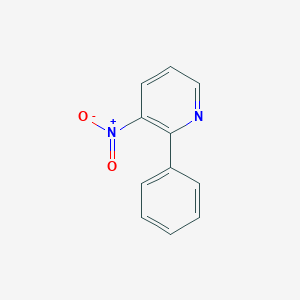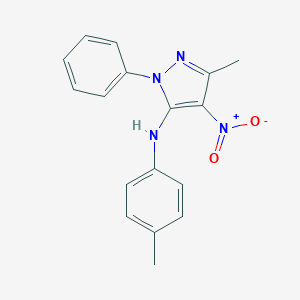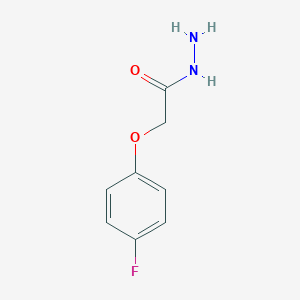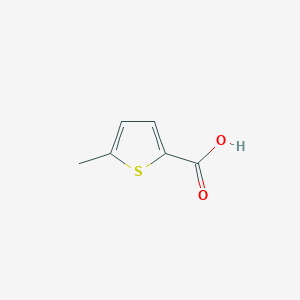
5-Methyl-2-thiophenecarboxylic acid
Overview
Description
5-Methyl-2-thiophenecarboxylic acid, also known as 5-MTCA, is an organic acid commonly used in scientific research. It is a synthetic compound with the molecular formula C5H5O2S and is found in a variety of applications, including in vivo and in vitro studies. 5-MTCA has been studied extensively for its biological activity, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Molecular Structure and Crystal Engineering
- The molecular structure of 5-methyl-2-thiophenecarboxylic acid has been established using X-ray diffraction studies, revealing stabilization by hydrogen bonds and non-bonded intermolecular interactions (Rudiño-Piñera et al., 1996).
Microbial Metabolism and Environmental Implications
- Bacterial metabolism of dialkylthiophenes can lead to the formation of this compound, which shows oxidation to 2,5-thiophenedicarboxylic acid and supports microbial growth (Fedorak et al., 1996).
Thermochemical Properties
- The standard molar enthalpies of formation and sublimation of this compound have been quantified, contributing to the understanding of its thermochemical properties (Silva & Santos, 2008).
Organic Synthesis and Reactions
- This compound has been utilized in various synthetic reactions, including lithiation and acetylation, to produce diverse compounds (Hui-Wen et al., 1989; Gol'dfarb et al., 1986; Gol'dfarb et al., 1983) (Gol'dfarb et al., 1983).
NMR Spectroscopy and Molecular Studies
- Studies involving NMR spectroscopy have provided insights into the chemical structure and molecular interactions of this compound derivatives (Satonaka et al., 1987).
Biodegradation and Environmental Impact
- Aerobic microbial metabolism of alkylthiophenes has been studied, demonstrating the formation and biodegradation of this compound, indicating its environmental relevance (Fedorak & Peakman, 2004).
Novel Synthetic Methods
- New methods for synthesizing thiophenecarboxylic acids, including this compound, have been developed, expanding the range of synthetic applications (Khusnutdinov et al., 2004; Gronowitz & Hörnfeldt, 2004) (Gronowitz & Hörnfeldt, 2004).
Spectroscopic Studies
- Spectroscopic studies of substituted 2-thiophenecarboxylic acid methyl esters have been conducted to understand the substituent effects and molecular structure (Satonaka, 1983).
Biological and Medicinal Research
- Research has explored the biological actions of thiophene compounds, including this compound, for their potential in reducing calculus accumulation and inhibiting bone resorption (Lloyd et al., 1975).
Mass Spectrometry and Analytical Chemistry
- Mass spectrometry has been utilized to analyze various substituted thiophene-2-carboxylic acids, aiding in the differentiation and characterization of these compounds (Fisichella et al., 1982).
Material Science and Framework Development
- This compound derivatives have been used in the development of microporous lanthanide-based metal-organic frameworks, exploring their sensing activities and magnetic properties (Wang et al., 2016).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
As a thiophenecarboxylic acid derivative , it may interact with various enzymes and receptors in the body.
Mode of Action
It is known to be a Bronsted acid , which means it can donate a proton (H+) to an acceptor or base. This property could influence its interactions with biological targets.
Pharmacokinetics
Its solubility properties suggest that it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution in the body.
Result of Action
As a Bronsted acid , it may participate in proton transfer reactions, potentially influencing cellular pH and enzymatic activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-thiophenecarboxylic acid. For instance, its solubility properties suggest that it may be more readily absorbed and distributed in lipid-rich environments .
properties
IUPAC Name |
5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172712 | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1918-79-2 | |
| Record name | 5-Methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 5-Methyl-2-thiophenecarboxylic Acid?
A1: this compound is a sulfur-containing heterocyclic compound. Its molecular formula is C6H6O2S. The structure consists of a thiophene ring with a methyl group (CH3) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position. []
Q2: Has this compound been identified in any natural sources?
A2: Yes, research has identified this compound as a volatile constituent in yeast autolysate Gistex-X-II powder. [] This suggests its potential role in food flavor and aroma.
Q3: Are there any studies investigating the impact of this compound on atherogenesis?
A3: Research in a rabbit model of atherogenesis found that this compound did not significantly reduce atherogenesis despite normalizing serum calcium levels. [] This suggests that its potential benefits might not extend to directly impacting cholesterol-driven atherogenesis.
Q4: How does the structure of this compound influence its ability to prevent calcific fibrous-fatty plaque formation?
A4: Studies comparing 2-thiophenecarboxylic acid (ThCA), this compound (5-CH3-ThCA), and 5-bromo-2-thiophenecarboxaldehyde (5-Br-ThCA) in a rabbit model showed that all three compounds normalized elevated serum calcium levels and inhibited aspects of atherosclerosis development. [] The order of effectiveness was 5-CH3-ThCA > 5-Br-ThCA > ThCA, suggesting that substitutions on the thiophene ring, particularly a methyl group at the 5th position, enhance the compound's ability to prevent calcific fibrous-fatty plaque formation.
Q5: What is known about the microbial metabolism of this compound?
A5: Research indicates that certain microorganisms can metabolize alkylthiophenes, including this compound. [] While specific metabolic pathways were not detailed in the provided abstracts, this finding highlights the potential for biodegradation of this compound in the environment.
Q6: How does this compound interact with DNA?
A6: Studies using spectrophotometry and computational methods revealed that copper(II) complexes containing this compound bind to DNA through minor groove binding. [] Interestingly, the presence of the methyl group in the structure appears to enhance this binding affinity compared to the unsubstituted thiophene ring. This interaction suggests a potential mechanism for its biological activity.
Q7: Are there any studies on the use of this compound in photoluminescent applications?
A7: Yes, research explored the use of this compound as a building block for photochromic diarylethene molecules. [] These molecules, when crosslinked with PbS quantum dots (QDs), exhibited photoluminescence switching properties. This finding suggests the potential of this compound in developing novel optoelectronic materials.
Q8: Are there any known applications of this compound in medicinal chemistry?
A8: Copper(II) complexes incorporating this compound have shown promising anti-skin cancer activity against B16 mouse melanoma skin cancer cell lines. [] This suggests potential applications in developing novel anti-cancer therapies.
Q9: What are the potential environmental impacts of this compound?
A9: While specific data on ecotoxicological effects isn't available in the provided research, the fact that microorganisms can metabolize alkylthiophenes [] suggests the possibility of biodegradation. Further research is needed to fully understand its environmental fate and potential impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





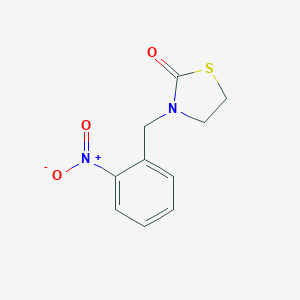
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
